An In-depth Technical Guide to the Physical Properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
An In-depth Technical Guide to the Physical Properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1] The benzothiazole nucleus is known to confer a range of pharmacological activities, and its derivatives are explored for their potential as therapeutic agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, offering a foundational resource for researchers working with this compound.
Molecular Structure and Properties
The unique arrangement of atoms and functional groups in (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester dictates its physical and chemical behavior. The presence of the aromatic benzothiazole system, the primary amine, and the ethyl ester functionality all contribute to its characteristics.
Diagram of the Molecular Structure of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
A 2D representation of the chemical structure.
Physicochemical Data
A summary of the key physical and chemical properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is presented in the table below. This data is essential for designing experimental conditions, ensuring proper handling and storage, and for the interpretation of analytical results.
| Property | Value | Source(s) |
| CAS Number | 68195-02-8 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [2] |
| Molecular Weight | 236.29 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| Melting Point | 104-108 °C | [3] |
| Boiling Point | Decomposes at elevated temperatures | [3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO); slightly soluble in water | [3] |
Synthesis and Characterization
The synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester can be achieved through a multi-step process, leveraging established methods for the formation of the benzothiazole ring system. A plausible synthetic route is outlined below.
Proposed Synthesis Pathway
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This can be adapted for the synthesis of the target molecule.
Diagram of the Proposed Synthesis Workflow
A plausible workflow for synthesis and purification.
Experimental Protocol: Synthesis
This protocol describes a potential method for the laboratory-scale synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.
Materials:
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p-Aminophenylacetic acid
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Ethanol (absolute)
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Sulfuric acid (concentrated)
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Potassium thiocyanate (KSCN)
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Bromine
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Glacial acetic acid
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Sodium bicarbonate
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Dichloromethane
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Anhydrous sodium sulfate
Procedure:
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Esterification of p-Aminophenylacetic acid:
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Dissolve p-aminophenylacetic acid in an excess of absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product, ethyl p-aminophenylacetate, with dichloromethane.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Thiocyanation and Cyclization:
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Dissolve the resulting ethyl p-aminophenylacetate and potassium thiocyanate in glacial acetic acid.
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Cool the mixture in an ice bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture into ice water.
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Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol to yield (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester.
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Characterization Methods
To confirm the identity and purity of the synthesized (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, a combination of spectroscopic techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, the methylene and methyl protons of the ethyl ester group, the methylene protons of the acetic acid moiety, and the protons of the primary amine. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The ethyl group would present as a quartet for the -CH₂- protons (around δ 4.1-4.3 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.4 ppm). The methylene protons of the acetate group would likely appear as a singlet around δ 3.6 ppm. The amine protons would show a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the benzothiazole ring, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and acetate groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-N and C-S stretching vibrations associated with the benzothiazole ring.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an exact mass that corresponds to the molecular formula C₁₁H₁₂N₂O₂S.
Applications in Research and Development
The (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the ester functional groups serve as handles for further chemical modifications, allowing for the generation of libraries of derivatives for biological screening. Research has explored derivatives of 2-aminobenzothiazole for a range of activities, including their potential as anticancer agents. The acetic acid ethyl ester side chain can also be modified to explore structure-activity relationships and optimize pharmacokinetic properties.
Conclusion
This technical guide provides a detailed overview of the core physical and chemical properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester. The information presented, from its molecular structure and physicochemical data to a plausible synthesis and characterization workflow, is intended to be a valuable resource for researchers in the fields of chemistry and drug discovery. A thorough understanding of these fundamental properties is crucial for the effective use of this compound in the development of novel bioactive agents.
References
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